molecular formula C10H19N B13344678 Spiro[2.6]nonan-4-ylmethanamine

Spiro[2.6]nonan-4-ylmethanamine

Katalognummer: B13344678
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: WKDQPCGVWCVNEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[26]nonan-4-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonan-4-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of spiro[2.6]nona-4,6,8-triene derivatives with acids and bases can lead to the formation of spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed reactions and continuous flow processes can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.6]nonan-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Spiro[2.6]nonan-4-ylmethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of spiro[2.6]nonan-4-ylmethanamine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[2.6]nonan-4-ylmethanamine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

spiro[2.6]nonan-9-ylmethanamine

InChI

InChI=1S/C10H19N/c11-8-9-4-2-1-3-5-10(9)6-7-10/h9H,1-8,11H2

InChI-Schlüssel

WKDQPCGVWCVNEN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C2(CC1)CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.